[4-Chloro-3-(pyridin-3-yloxymethyl)-phenyl]-urea
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Overview
Description
[4-Chloro-3-(pyridin-3-yloxymethyl)-phenyl]-urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a chloro-substituted phenyl ring and a pyridin-3-yloxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Chloro-3-(pyridin-3-yloxymethyl)-phenyl]-urea typically involves the reaction of 4-chloro-3-(pyridin-3-yloxymethyl)aniline with an isocyanate or a carbamoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the generated hydrogen chloride. The reaction conditions often include moderate temperatures (50-80°C) and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[4-Chloro-3-(pyridin-3-yloxymethyl)-phenyl]-urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-Chloro-3-(pyridin-3-yloxymethyl)-phenyl]-urea is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and other urea derivatives.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor. It can interact with specific enzymes, thereby modulating their activity and providing insights into enzyme function and regulation.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases by targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. It can be incorporated into polymers or other materials to enhance their performance.
Mechanism of Action
The mechanism of action of [4-Chloro-3-(pyridin-3-yloxymethyl)-phenyl]-urea involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. The specific molecular targets and pathways depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- N-[4-Chloro-3-(pyridin-3-yloxymethyl)-phenyl]-3-fluoro-urea
- 4-Chloro-3-(pyridin-2-yl)aniline
- 3-Chloro-4-(pyridin-3-yl)methoxy-aniline dihydrochloride
Uniqueness
Compared to similar compounds, [4-Chloro-3-(pyridin-3-yloxymethyl)-phenyl]-urea is unique due to its specific substitution pattern and the presence of both chloro and pyridin-3-yloxymethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
[4-chloro-3-(pyridin-3-yloxymethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c14-12-4-3-10(17-13(15)18)6-9(12)8-19-11-2-1-5-16-7-11/h1-7H,8H2,(H3,15,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQRORCXZIRUNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OCC2=C(C=CC(=C2)NC(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434263 |
Source
|
Record name | [4-Chloro-3-(pyridin-3-yloxymethyl)-phenyl]-urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80434263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
642085-06-1 |
Source
|
Record name | [4-Chloro-3-(pyridin-3-yloxymethyl)-phenyl]-urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80434263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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